METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE
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Overview
Description
METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE is a chemical compound with the molecular formula C13H16N2O2S2 It is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Methylthio Group: The thieno[2,3-d]pyrimidine core is then reacted with a methylthio reagent, such as methylthiol or a methylthioester, under basic conditions to introduce the methylthio group at the desired position.
Esterification: The final step involves the esterification of the resulting intermediate with butanoic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the thioether group, where nucleophiles such as amines or alkoxides replace the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alkoxides, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thioethers.
Scientific Research Applications
METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoic acid
- Methyl 2-(2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamido)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
METHYL 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)BUTANOATE is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the butanoate ester differentiates it from similar compounds, potentially offering distinct pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
433974-68-6 |
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Molecular Formula |
C13H16N2O2S2 |
Molecular Weight |
296.4g/mol |
IUPAC Name |
methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutanoate |
InChI |
InChI=1S/C13H16N2O2S2/c1-5-9(13(16)17-4)19-12-10-7(2)8(3)18-11(10)14-6-15-12/h6,9H,5H2,1-4H3 |
InChI Key |
OOUKYFUUFDBBHO-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1C(=C(S2)C)C |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1C(=C(S2)C)C |
Origin of Product |
United States |
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